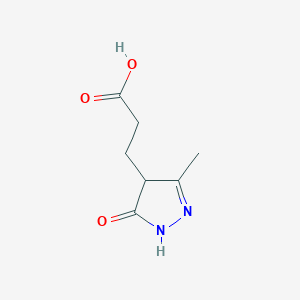

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

Description

BenchChem offers high-quality 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(12)9-8-4/h5H,2-3H2,1H3,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCDEFDXIXQKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378152 |

Source

|

| Record name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224568-17-6 |

Source

|

| Record name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic Acid

This in-depth technical guide provides a detailed exploration of the synthetic pathway for 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The guide is structured to offer not only a step-by-step protocol but also the underlying chemical principles and experimental considerations that ensure a robust and reproducible synthesis.

Introduction and Strategic Overview

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a substituted pyrazolone derivative. The pyrazolone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The propanoic acid side chain offers a handle for further derivatization or for modulating the pharmacokinetic properties of potential drug candidates.

The synthesis of this target molecule is most effectively approached through a multi-step sequence that culminates in the well-established Knorr pyrazole synthesis. This strategy hinges on the initial preparation of a key β-keto ester intermediate, which is then cyclized with hydrazine, followed by a final hydrolysis step. This approach allows for a convergent and efficient construction of the desired molecular architecture.

The overall synthetic strategy can be visualized as follows:

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Key Intermediate: Diethyl 2-acetylpentanedioate

The cornerstone of this synthesis is the preparation of diethyl 2-acetylpentanedioate. This β-keto ester contains the requisite carbon skeleton for the target molecule. A reliable method for its synthesis is the Michael addition of ethyl acetoacetate to ethyl acrylate, catalyzed by a base such as sodium ethoxide.

Reaction Mechanism: Michael Addition

The reaction proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, ethyl acrylate. Subsequent protonation yields the desired product.

Caption: Mechanism of the Michael addition.

Experimental Protocol: Synthesis of Diethyl 2-acetylpentanedioate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium | 22.99 | 2.3 g | 0.1 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Ethyl acetoacetate | 130.14 | 13.0 g | 0.1 |

| Ethyl acrylate | 100.12 | 10.0 g | 0.1 |

| Diethyl ether | 74.12 | As needed | - |

| 1 M HCl | 36.46 | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 50 mL of absolute ethanol. The reaction is exothermic and should be cooled in an ice bath.

-

Michael Addition: Once all the sodium has reacted, add 13.0 g of ethyl acetoacetate dropwise to the sodium ethoxide solution with stirring. After the addition is complete, add 10.0 g of ethyl acrylate dropwise, maintaining the temperature below 30°C.

-

Reaction Completion: After the addition of ethyl acrylate, stir the mixture at room temperature for 12 hours.

-

Work-up: Neutralize the reaction mixture with 1 M HCl until it is slightly acidic. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Part 2: Knorr Pyrazole Synthesis of the Pyrazolone Ring

The Knorr pyrazole synthesis is a classic and efficient method for constructing pyrazole rings from β-dicarbonyl compounds and hydrazines.[1][2] In this step, the synthesized diethyl 2-acetylpentanedioate is reacted with hydrazine hydrate to form the pyrazolone ring.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction begins with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the β-keto ester. This is followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring.

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 2-acetylpentanedioate | 230.25 | 23.0 g | 0.1 |

| Hydrazine hydrate (80%) | 50.06 | 6.3 g | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| Acetic acid | 60.05 | A few drops | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 23.0 g of diethyl 2-acetylpentanedioate in 100 mL of ethanol.

-

Addition of Hydrazine: Add 6.3 g of 80% hydrazine hydrate to the solution. Add a few drops of glacial acetic acid as a catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Crystallization: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Part 3: Hydrolysis to the Final Product

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally preferred to avoid potential side reactions.

Experimental Protocol: Synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoate | 198.22 | 19.8 g | 0.1 |

| Sodium hydroxide | 40.00 | 8.0 g | 0.2 |

| Water | 18.02 | 100 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

Basic Hydrolysis: Dissolve 19.8 g of the pyrazolone ester in a solution of 8.0 g of sodium hydroxide in 100 mL of water.

-

Heating: Heat the mixture to 80°C and stir for 2 hours.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2. A white precipitate should form.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture to improve purity.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Expected Appearance | Melting Point (°C) | Key Spectroscopic Data |

| Diethyl 2-acetylpentanedioate | Colorless to pale yellow oil | - | ¹H NMR: characteristic signals for ethyl groups and the acetyl methyl group. IR: strong C=O stretching bands for the ketone and esters. |

| Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoate | White to off-white solid | Varies | ¹H NMR: disappearance of one set of ethyl signals, appearance of NH proton signal. IR: C=O stretch of the pyrazolone ring. |

| 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic Acid | White crystalline solid | Varies | ¹H NMR: disappearance of the remaining ethyl signals, appearance of a broad OH signal for the carboxylic acid. IR: broad O-H stretch and C=O stretch of the carboxylic acid. |

Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid. By understanding the underlying principles of each reaction step—the Michael addition for building the carbon framework, the Knorr synthesis for forming the heterocyclic core, and the final hydrolysis—researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogues. Careful execution of the experimental protocols and thorough characterization of the intermediates and final product are paramount for ensuring the integrity of the scientific outcomes.

References

-

Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]

-

Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. [Link]

Sources

An In-depth Technical Guide to 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the handling and utilization of this intriguing heterocyclic compound.

Introduction and Molecular Overview

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid, with the CAS number 224568-17-6, is a derivative of the pyrazolone family.[1] The pyrazolone core is a well-established pharmacophore, renowned for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] This particular molecule is characterized by a propanoic acid side chain at the 4-position of the 3-methyl-5-oxo-4,5-dihydropyrazole ring, a structural feature that imparts both acidic character and conformational flexibility.

The pyrazole moiety itself is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a cornerstone in the development of a wide array of therapeutic agents.[2][4] The presence of the propanoic acid group suggests potential for this molecule to interact with biological targets through hydrogen bonding and ionic interactions, making it a compound of significant interest in medicinal chemistry.

Chemical Identity and Nomenclature

| Identifier | Value |

| IUPAC Name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |

| Alternate Name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid[1] |

| CAS Number | 224568-17-6[1] |

| Molecular Formula | C₇H₁₀N₂O₃[1] |

| Molecular Weight | 170.17 g/mol [1] |

digraph "Molecule_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.75!"]; N2 [label="N", pos="-0.87,-0.25!"]; C3 [label="C", pos="-0.52,-1.5!"]; C4 [label="C", pos="0.87,-1.5!"]; C5 [label="C", pos="1.22,-0.25!"]; O5 [label="O", pos="2.22,0.25!"]; C_Me [label="C", pos="-1.39,-2.6!"]; C_prop1 [label="C", pos="1.74,-2.6!"]; C_prop2 [label="C", pos="3.14,-2.6!"]; C_prop3 [label="C", pos="4.01,-1.5!"]; O_acid1 [label="O", pos="5.01,-2.0!"]; O_acid2 [label="O", pos="3.66,-0.5!"]; H_N1 [label="H", pos="0,1.5!"]; H_N2 [label="H", pos="-1.74,0.25!"]; H_C4 [label="H", pos="1.22,-2.25!"]; H_Me1 [label="H", pos="-0.9,-3.35!"]; H_Me2 [label="H", pos="-2.26,-2.25!"]; H_Me3 [label="H", pos="-1.74,-3.35!"]; H_prop1_1 [label="H", pos="1.39,-3.35!"]; H_prop1_2 [label="H", pos="2.09,-2.0!"]; H_prop2_1 [label="H", pos="3.49,-2.0!"]; H_prop2_2 [label="H", pos="3.49,-3.35!"]; H_acid [label="H", pos="5.36,-1.25!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- O5 [style=double]; C3 -- C_Me; C4 -- C_prop1; C_prop1 -- C_prop2; C_prop2 -- C_prop3; C_prop3 -- O_acid1 [style=double]; C_prop3 -- O_acid2; N1 -- H_N1; N2 -- H_N2; C4 -- H_C4; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C_prop1 -- H_prop1_1; C_prop1 -- H_prop1_2; C_prop2 -- H_prop2_1; C_prop2 -- H_prop2_2; O_acid1 -- H_acid;

// Atom labels N1 [label="N"]; N2 [label="N"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O5 [label="O"]; C_Me [label="CH₃"]; C_prop1 [label="CH₂"]; C_prop2 [label="CH₂"]; C_prop3 [label="C"]; O_acid1 [label="O"]; O_acid2 [label="OH"]; }

Caption: 2D Structure of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid.

Physicochemical Properties

| Property | Predicted/Typical Value | Rationale/Reference |

| Melting Point | 150-250 °C | Pyrazolone derivatives often have relatively high melting points. For example, 3-methylpyrazole-5-carboxylic acid has a melting point of 236-240 °C. The presence of the propanoic acid side chain allows for strong intermolecular hydrogen bonding, likely resulting in a high melting point. |

| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and polarity; likely to decompose before boiling under atmospheric pressure. |

| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group provides some water solubility, but the overall molecule has significant nonpolar character. A related propanoic acid derivative showed poor solubility in dilute DMSO, requiring pure DMSO for dissolution.[5] The solubility of a similar pyrrol-propanoic acid was studied in various organic solvents.[6] |

| pKa | ~4-5 (carboxylic acid) | The pKa of the carboxylic acid group is expected to be in the typical range for propanoic acid derivatives. |

Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is its potential for tautomerism. The pyrazolone ring can exist in equilibrium between the keto and enol forms. This equilibrium is a dynamic process and can be influenced by factors such as the solvent, pH, and temperature.[7][8]

Caption: Tautomeric forms of the pyrazolone ring.

The keto-enol tautomerism significantly impacts the molecule's reactivity and its interactions with biological targets.[8] In the solid state, many pyrazolone derivatives are found to exist predominantly in the keto form.[9] However, in solution, a mixture of tautomers is likely present. Spectroscopic analysis, particularly NMR, can be a powerful tool to study this equilibrium, where the presence of tautomers may be indicated by broadened signals.[10]

Synthesis and Purification

A specific, detailed synthesis protocol for 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is not published in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrazolones. The general approach involves the condensation of a β-keto ester with a hydrazine, a foundational reaction in pyrazolone chemistry.[11][12]

Proposed Synthetic Pathway

A likely synthetic route would involve a Michael addition of a nucleophile to an α,β-unsaturated ester, followed by cyclization with hydrazine.

Caption: Plausible synthetic pathway.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical, yet chemically sound, procedure based on known transformations.

Step 1: Synthesis of Diethyl 2-(1-cyanoethyl)malonate

-

To a stirred solution of diethyl malonate and acrylonitrile in ethanol, add a catalytic amount of a strong base (e.g., sodium ethoxide).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield diethyl 2-(1-cyanoethyl)malonate.

Step 2: Synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

-

To a solution of diethyl 2-(1-cyanoethyl)malonate in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can then be purified.

Purification and Characterization

Purification of the final compound would likely be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

-

¹H NMR: Expected signals would include those for the methyl group, the methylene protons of the propanoic acid side chain, and the protons on the pyrazolone ring. The chemical shifts will be dependent on the solvent and the predominant tautomeric form.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the pyrazolone ring, the carboxylic acid carbon, and the other carbon atoms in the molecule.

-

IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the pyrazolone ring, the C=O and O-H stretches of the carboxylic acid, and N-H stretches. The position of the carbonyl stretch can provide insight into the tautomeric form.[13]

-

Mass Spectrometry: Will confirm the molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is governed by its functional groups: the pyrazolone ring, the carboxylic acid, and the active methylene group at the 4-position of the ring.

-

Acidity: The carboxylic acid group can be deprotonated with a base to form a carboxylate salt. The N-H protons on the pyrazolone ring are also weakly acidic.

-

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions.

-

Reactions at the 4-position: The C-H at the 4-position is flanked by two carbonyl groups in the keto form, making it an active methylene group. This position is susceptible to electrophilic substitution and condensation reactions.

-

Stability: Some pyrazolone derivatives are known to be sensitive to light and oxygen.[14] Therefore, it is advisable to store the compound in a cool, dark place under an inert atmosphere.

Potential Applications in Drug Discovery and Development

While there is no specific biological data for this compound in the public domain, its structural features suggest several potential therapeutic applications. The pyrazolone scaffold is present in numerous drugs with a wide range of activities.[2][3]

-

Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives exhibit potent anti-inflammatory and analgesic effects. The propanoic acid side chain is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: The pyrazole nucleus is a key component of several anticancer drugs.[4]

-

Enzyme Inhibitors: The structural similarity to other pyrazole-containing enzyme inhibitors, such as D-amino acid oxidase inhibitors, suggests that this compound could be explored for similar activities.

-

Antimicrobial Agents: Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties.[2][4]

The propanoic acid moiety provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Specific toxicology data for 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is not available. However, based on related compounds, it is prudent to handle it with care. A structurally similar isomer is classified as causing skin and eye irritation, as well as respiratory irritation.[15] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a compound with significant potential in medicinal chemistry, owing to its pyrazolone core and propanoic acid functionality. While specific experimental data is limited, a strong foundation of knowledge on the chemistry of pyrazolones allows for informed predictions of its properties and reactivity. The crucial role of tautomerism in its chemical behavior cannot be overstated and should be a key consideration in any research involving this molecule. The synthetic pathways outlined in this guide provide a practical starting point for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

MDPI. (2023, March 2). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]

-

American Chemical Society. (2026, January 9). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Retrieved from [Link]

-

PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

-

National Institutes of Health. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Retrieved from [Link]

-

Biomedical Pharmacology Journal. (2008). Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. Retrieved from [Link]

-

National Institutes of Health. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. Retrieved from [Link]

-

PubMed. (2024, June 19). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Retrieved from [Link]

-

PubChem. 3-Methyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Retrieved from [Link]

-

Egyptian Journal of Chemistry. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Retrieved from [Link]

-

Unbound. (2025, November 25). Keto-enol tautomerism: Significance and symbolism. Retrieved from [Link]

-

Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

-

National Institutes of Health. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

MDPI. (2017, December 29). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Indian Journal of Chemistry. (2010). Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Retrieved from [Link]

-

RJPT. (2019). Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. Retrieved from [Link]

-

Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]

-

Sci-Hub. ChemInform Abstract: Synthesis of 3‐Substituted and 3,4‐Disubstituted Pyrazolin‐5‐ones. Retrieved from [Link]

-

PubMed Central. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

-

ResearchGate. Scheme 4 Keto-enol tautomerism. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

Vietnam Journal of Science and Technology. ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Retrieved from [Link]

-

PubMed Central. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

-

MDPI. (2023, November 24). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Retrieved from [Link]

-

Frontiers. Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

-

MDPI. (2021, March 11). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

Oriental Journal of Chemistry. Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]

-

PubMed Central. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

PubChem. 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 7. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Sci-Hub. ChemInform Abstract: Synthesis of 3‐Substituted and 3,4‐Disubstituted Pyrazolin‐5‐ones. / ChemInform, 2002 [sci-hub.box]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives

Disclaimer: The initial request for information on CAS 224568-17-6, identified as 2-Methyl-6-nitro-3-(p-tolyl)imidazo[1,2-a]pyridine, did not yield specific physical property data. This guide will focus on the closely related and well-characterized compound, 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS: 88965-00-8) , as a representative molecule of this chemical class. This compound is a key intermediate in the synthesis of pharmaceutical compounds.[1]

Introduction

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[2] Their unique fused ring system imparts specific chemical properties that are of great interest in medicinal chemistry and drug development.[3] This guide provides an in-depth overview of the physical and chemical properties of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a notable member of this family.

The imidazo[1,2-a]pyridine scaffold is recognized for its versatile biological activities, which include analgesic, anticancer, and anxiolytic properties.[4] The specific compound discussed herein, 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, is a crucial precursor in the synthesis of various pharmaceutical agents.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development.

Chemical Structure and Molecular Properties

The chemical structure of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring system. A methyl group is attached at the 6-position of the pyridine ring, and a p-tolyl (4-methylphenyl) group is substituted at the 2-position of the imidazole ring.

Molecular Structure and Key Identifiers

Below is a table summarizing the key molecular properties and identifiers for 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.

| Property | Value | Source |

| CAS Number | 88965-00-8 | [5] |

| Molecular Formula | C₁₅H₁₄N₂ | [1][5] |

| Molecular Weight | 222.28 g/mol | [1][5] |

| IUPAC Name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | [5] |

| Synonyms | 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine; 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | [3] |

| InChI | InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3 | [5] |

| InChIKey | AWEWSJJCANQFRB-UHFFFAOYSA-N | [5] |

| SMILES | CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | [5] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and biological activity.

Physical State and Appearance

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is typically a solid at room temperature.[3] Its appearance is generally described as a white to off-white solid.[6]

Solubility

The solubility of this compound is a key consideration for its application in various experimental and manufacturing processes.

-

Water Solubility: It exhibits low solubility in water.[6] An experimental value indicates a solubility of 1.6 µg/mL at pH 7.4.[5]

-

Organic Solvents: It is reported to have moderate solubility in organic solvents.[3] While specific quantitative data is limited, it is expected to be soluble in solvents like ethanol and dichloromethane.[6]

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Melting Point | Data may vary, but has a characteristic melting point | [6] |

| Boiling Point | Has a defined boiling point under appropriate conditions | [6] |

| Density | Specific density value depending on conditions | [6] |

| pKa | May have a specific pKa value relevant in acid-base chemistry | [6] |

Stability and Reactivity

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is stable under normal storage conditions.[6] However, the presence of nitrogen atoms in the heterocyclic ring system can influence its reactivity, making it a substrate for various chemical transformations, such as electrophilic substitutions.[3]

Synthesis Overview

The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods. A common approach involves the reaction of 2-aminopyridines with α-haloketones. More contemporary methods include copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.[7] These synthetic routes offer versatility and are compatible with a range of functional groups.[7]

Caption: Role as an intermediate in the synthesis of Zolpidem.

Safety and Handling

While a comprehensive GHS classification is not uniformly reported, some sources indicate potential hazards associated with related compounds. For instance, 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid (Zolpidic acid) has hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling imidazo[1,2-a]pyridine derivatives.

Conclusion

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its foundational role in the synthesis of important pharmaceuticals. This guide has provided a detailed overview of its known physical and chemical properties, drawing from available experimental and computational data. A comprehensive understanding of these characteristics is essential for researchers and professionals in the fields of medicinal chemistry and drug development to effectively utilize this and related imidazo[1,2-a]pyridine derivatives in their work.

References

-

PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

-

PubChem. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. [Link]

-

PubChem. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. [Link]

-

Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

-

PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

-

Chemsrc. Cas 116-17-6,Triisopropyl phosphite. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

-

apicule. » API Intermediates » 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine (CAS No. [Link]

-

RIFM. RIFM fragrance ingredient safety assessment, 4-isopropyl-1-methylcyclohexene, CAS registry number 29350-67-2. [Link]

-

PharmaCompass.com. 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid. [Link]

-

LookChem. Cas 116-17-6,Triisopropyl phosphite. [Link]

-

Pipzine Chemicals. 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine. [Link]

-

Wikipedia. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. [Link]

-

Wikipedia. 2-Methylpyridine. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]

- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine | C15H14N2 | CID 667720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine Chemical Properties, Uses, Synthesis & Safety | China Manufacturer & Supplier Guide [pipzine-chem.com]

- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid (CAS 224568-17-6).[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies presented herein are based on established principles of spectroscopic analysis and draw comparisons from related pyrazolone structures.

Introduction to 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a derivative of the pyrazolone heterocyclic system, a scaffold known for its diverse biological activities. The structural elucidation of this molecule is the first step in understanding its chemical behavior and potential as a therapeutic agent. Spectroscopic analysis provides the necessary tools to confirm its molecular structure and purity.

The molecular formula of the compound is C₇H₁₀N₂O₃, and its molecular weight is 170.17 g/mol .[1]

Caption: Molecular structure of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are based on the analysis of related pyrazole and propanoic acid structures.[2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The propanoic acid chain and the pyrazolone ring protons will have characteristic chemical shifts and coupling patterns.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10-12 | Singlet (broad) | - |

| -CH- (ring) | 3.0-3.5 | Multiplet | - |

| -CH₂- (propanoic acid, α to ring) | 2.0-2.5 | Multiplet | - |

| -CH₂- (propanoic acid, β to ring) | 2.5-3.0 | Triplet | ~ 7 |

| -CH₃ (ring) | 2.0-2.3 | Singlet | - |

| -NH (ring) | 7.0-9.0 | Singlet (broad) | - |

-

Causality behind Predictions: The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet. The protons on the propanoic acid chain will exhibit splitting patterns based on their neighboring protons. The methyl group on the pyrazolone ring is a singlet as it has no adjacent protons. The NH proton is also expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C=O (carboxylic acid) | 170-180 |

| -C=O (ring) | 165-175 |

| -C- (ring, substituted with methyl) | 140-150 |

| -CH- (ring) | 40-50 |

| -CH₂- (propanoic acid, α to ring) | 25-35 |

| -CH₂- (propanoic acid, β to ring) | 30-40 |

| -CH₃ (ring) | 10-15 |

-

Expertise in Interpretation: The carbonyl carbons of the carboxylic acid and the pyrazolone ring are expected to be the most downfield signals. The chemical shifts of the aliphatic carbons are predicted based on their substitution and proximity to electron-withdrawing groups.

Caption: Standard workflow for acquiring NMR spectra.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic vibrational frequencies of known functional groups.[5][6]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| N-H stretch (ring) | 3100-3300 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C=O stretch (amide, ring) | 1650-1680 | Strong |

| C=N stretch (ring) | 1580-1620 | Medium |

-

Trustworthiness of Predictions: The broad O-H stretch of the carboxylic acid is a highly characteristic feature. The two distinct C=O stretches for the carboxylic acid and the amide in the pyrazolone ring will be key identifiers.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

-

Predicted Molecular Ion Peak (M⁺): m/z = 170.17

-

Rationale for Fragmentation: Electron ionization (EI) is expected to cause fragmentation of the molecule. The most likely fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.

Caption: A plausible fragmentation pathway for 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid in mass spectrometry.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography inlet.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive framework for researchers and drug development professionals working with this compound. The synthesis and subsequent experimental verification of this data will be crucial in confirming its structure and paving the way for further investigation into its chemical and biological properties.

References

-

El-Shazly, R. M. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259–264. [Link]

-

Al-Majidi, S. M. H., & Al-Amiery, A. A. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(15), 4479. [Link]

-

Learning Science. (2021, September 5). NMR spectrum of methyl propanoate. YouTube. [Link]

-

Ikram, M., Rauf, M. A., & Jabeen, Z. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 27-30. [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved January 24, 2026, from [Link]

-

Ovcharenko, V. I., et al. (2023). 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. Molecules, 28(23), 7898. [Link]

-

Al-Warhi, T., et al. (2021). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2021(2), M1234. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. researchgate.net [researchgate.net]

"in vitro screening of novel pyrazolone derivatives"

An In-Depth Technical Guide to the In Vitro Screening of Novel Pyrazolone Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the in vitro screening of novel pyrazolone derivatives. It moves beyond rote protocols to elucidate the underlying scientific rationale, ensuring a robust and logically sound screening cascade.

The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazolone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group, represents a cornerstone in medicinal chemistry.[1] First synthesized in the 19th century, its derivatives have given rise to a multitude of clinically significant drugs, including the analgesic antipyrine and the free-radical scavenger edaravone.[1][2] The scaffold's enduring appeal lies in its synthetic tractability and its ability to engage with a wide array of biological targets.[2][3] Consequently, pyrazolone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and anticonvulsant properties.[1][2][4]

The initial phase of any screening campaign begins with the synthesis of a chemical library. The classical and most common method for synthesizing the pyrazolone nucleus is the condensation reaction between a hydrazine derivative and a β-ketoester, such as ethyl acetoacetate.[2][5] This foundational reaction allows for extensive diversification by modifying both the hydrazine and the β-ketoester, or by further derivatization at the C-4 position of the pyrazolone ring.[1][2]

Designing a Strategic In Vitro Screening Cascade

A successful screening campaign is not a random collection of assays but a structured, tiered approach designed to efficiently identify and characterize promising lead compounds. This "screening cascade" filters a large library of synthesized derivatives down to a small number of high-quality candidates for further development.

Caption: A strategic workflow for in vitro screening of pyrazolone derivatives.

The rationale for this tiered approach is resource optimization. Primary screens are designed to be rapid and cost-effective, allowing for the evaluation of thousands of compounds at a single concentration to identify initial "hits." Secondary assays are more resource-intensive and are used to confirm the activity of these hits, establish potency (e.g., IC50 values), and assess initial safety profiles, such as general cytotoxicity.[6] Finally, tertiary screening involves in-depth mechanistic studies to understand how the compound works, a critical step for lead optimization.

Core In Vitro Assay Methodologies

The choice of assays should be guided by the intended therapeutic application. Given the known pharmacological profile of pyrazolones, a robust screening platform should include assays for antimicrobial, antioxidant, and cytotoxic/anticancer activity.[2]

General Cytotoxicity Screening: The XTT Assay

Before assessing specific therapeutic activities, it is crucial to evaluate the general cytotoxicity of the novel derivatives. This helps differentiate between targeted therapeutic effects (like anticancer activity) and non-specific toxicity. The XTT assay is a reliable, colorimetric method for this purpose.

Principle of Causality: This assay is predicated on the fact that only metabolically active, viable cells can reduce the yellow tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) into a water-soluble orange formazan product.[6] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. A reduction in signal in treated cells compared to untreated controls indicates cytotoxicity. The water-solubility of the XTT formazan product is a key advantage over the older MTT assay, as it eliminates a solvent solubilization step, thereby reducing experimental variability.[6]

Detailed Protocol: XTT Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., a non-cancerous cell line like HEK293 for general toxicity, or a cancer cell line for anticancer screening) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each pyrazolone derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "cells only" (vehicle control) and "medium only" (blank) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the activation solution according to the manufacturer's instructions.

-

Incubation with XTT: Add 50 µL of the prepared XTT working solution to each well.

-

Signal Development: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

-

Data Acquisition: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Antioxidant Activity Screening: The DPPH Radical Scavenging Assay

Many diseases are associated with oxidative stress, making antioxidant capacity a valuable therapeutic property.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to assess the free radical scavenging ability of compounds.[1][8]

Principle of Causality: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction is visually apparent as the color changes from violet to pale yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the compound.[8]

Caption: Mechanism of DPPH radical scavenging by a pyrazolone antioxidant.

Detailed Protocol: DPPH Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the pyrazolone derivatives and a positive control (e.g., Ascorbic Acid) in methanol.

-

Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 100 µL).

-

Initiate Reaction: Add a small volume of the test compound dilutions to the wells (e.g., 10 µL). Include a control (methanol only) and the positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness is crucial to prevent photodegradation of the DPPH.

-

Data Acquisition: Measure the absorbance at approximately 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Plot the results to determine the IC50 value.

Antimicrobial Activity Screening: The Agar Well Diffusion Method

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[9] Pyrazolones have frequently been reported to possess significant antimicrobial properties.[2][10] The agar well diffusion method is a standard preliminary technique to screen for antibacterial activity.

Principle of Causality: This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Detailed Protocol: Agar Well Diffusion

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Seeding the Plate: Uniformly swab the surface of the MHA plates with the bacterial inoculum using a sterile cotton swab.

-

Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Add a fixed volume (e.g., 50 µL) of a known concentration of the pyrazolone derivative (dissolved in a suitable solvent like DMSO) into each well. Also include a negative control (solvent only) and a positive control (a standard antibiotic like ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition and Analysis: Measure the diameter of the zone of inhibition (in mm) for each compound. A larger zone indicates greater antibacterial activity.

Data Presentation and Interpretation

Clear presentation of screening data is essential for making informed decisions. Quantitative results, such as IC50 values or zones of inhibition, should be summarized in tables for easy comparison across the derivative library.

Table 1: Hypothetical Screening Data for a Pyrazolone Library

| Compound ID | Cytotoxicity IC50 (µM) (HEK293 cells) | Antioxidant IC50 (µM) (DPPH Assay) | Antibacterial Zone of Inhibition (mm) (S. aureus) |

| PZ-001 | > 100 | 15.2 | 14 |

| PZ-002 | 12.5 | 88.4 | 0 |

| PZ-003 | 95.8 | 5.8 | 18 |

| PZ-004 | > 100 | 22.1 | 0 |

| Asc. Acid | N/A | 8.5 | N/A |

| Cipro. | N/A | N/A | 25 |

| N/A: Not Applicable; Asc. Acid: Ascorbic Acid (Antioxidant Control); Cipro.: Ciprofloxacin (Antibiotic Control) |

Interpretation: From this hypothetical data, compound PZ-003 emerges as a promising candidate. It exhibits potent antioxidant activity (IC50 of 5.8 µM), significant antibacterial activity (18 mm zone), and low general cytotoxicity (>95 µM). In contrast, PZ-002 would be deprioritized due to its high cytotoxicity. This self-validating system, where activity is cross-referenced with toxicity, is a cornerstone of trustworthy drug discovery.

Bridging In Vitro Results with In Silico Predictions

To deepen the understanding of structure-activity relationships (SAR), in vitro screening data can be powerfully combined with computational methods like molecular docking.[11] Docking studies can predict how a pyrazolone derivative might bind to the active site of a specific target enzyme, providing a structural hypothesis for its observed biological activity.[4][12] This synergy allows for a more rational design of the next generation of derivatives, focusing on modifications that are predicted to enhance target engagement and biological effect.

References

- Jahandideh, S., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.

- Grdadolnik, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship.

- Li, W., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.

- Kumar, A., et al. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Molecular Diversity.

- Ahmad, S., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.

- Klanjšček, M., et al. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society.

- El-Metwaly, A. M., et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies.

- Banerjee, J., et al. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.

- Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.

- Fakhri, A., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

- Abcam. (Date unavailable). Introduction to XTT assays for cell-viability assessment. Abcam.

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.

- Imamura, K., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioengineer.org [bioengineer.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Assessing Cell Viability in the Presence of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

Introduction: The Therapeutic Potential of Pyrazole Derivatives and the Critical Role of Cell Viability Assays

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] The compound of interest, 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid, belongs to the pyrazolone family, a class of compounds known for their diverse biological activities.[4] Given the potential for these compounds to modulate cellular processes, a critical step in their evaluation is the assessment of their impact on cell viability.

Cell viability assays are fundamental tools in drug discovery and toxicology, providing quantitative data on the number of living and healthy cells in a population.[5][6] These assays are crucial for determining the cytotoxic or cytostatic effects of novel chemical entities.[5][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to design and execute robust cell viability assays when investigating the effects of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid. We will delve into the principles of common assays, provide step-by-step protocols, and address potential compound-specific interferences to ensure data integrity.

Understanding the Target Compound

Chemical Structure:

-

Compound Name: 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid[8]

-

CAS Number: 224568-17-6[8]

-

Molecular Formula: C₇H₁₀N₂O₃[8]

-

Molecular Weight: 170.17 g/mol [8]

Solubility: The solubility of this compound in aqueous media is a critical parameter for cell-based assays. While specific data for this exact molecule is limited, pyrazole derivatives can have variable solubility. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide array of organic compounds for in vitro studies.[9][10] It is essential to determine the optimal solvent and to ensure that the final solvent concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Choosing the Right Cell Viability Assay: A Comparative Overview

Several types of cell viability assays are available, each with its own mechanism, advantages, and limitations. The choice of assay can significantly impact the experimental outcome and interpretation. Below is a comparison of three commonly used assays.

| Assay Type | Principle | Advantages | Disadvantages |

| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11] | Cost-effective, well-established. | Requires a solubilization step for the formazan crystals, potential for interference from reducing agents.[12] |

| XTT Assay | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step. | More convenient than MTT, higher sensitivity. | Can be more expensive than MTT. |

| CellTiter-Glo® (ATP) Assay | Measures ATP levels, a key indicator of metabolically active cells, through a luciferase-based reaction that generates a luminescent signal.[6] | High sensitivity, fast (no long incubation times), less prone to artifacts from colored compounds. | Can be more expensive, requires a luminometer. |

Recommendation for this Application:

Given that pyrazolone derivatives have been reported to possess antioxidant properties, there is a potential for direct reduction of tetrazolium salts, which could lead to inaccurate results in MTT and XTT assays.[1] Therefore, while protocols for all three assays are provided, the CellTiter-Glo® assay is highly recommended as it measures ATP levels and is less susceptible to interference from reducing compounds. If MTT or XTT assays are used, it is imperative to include appropriate controls to account for any non-cellular reduction of the tetrazolium salt by the test compound.

Experimental Workflow and Design

A well-designed experiment is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for assessing the effect of a test compound on cell viability.

Caption: General workflow for a cell viability assay.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods.[5][7][11]

Materials:

-

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

-

96-well clear flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Compound Preparation: Prepare a 100 mM stock solution of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid in DMSO. Further dilute this stock solution in complete culture medium to create a series of working concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

-

Cell Seeding:

-

Harvest cells and perform a cell count.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Cell Treatment:

-

After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of the test compound.

-

Include the following controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

-

Untreated Control: Cells in culture medium only.

-

Medium Blank: Wells with culture medium but no cells.

-

Compound Control (Crucial): Wells with culture medium and the test compound, but no cells. This control is essential to check for direct reduction of MTT by the compound.

-

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

-

Incubate the plate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Cell Viability Assay

This protocol is based on standard XTT assay kits.

Materials:

-

XTT Cell Viability Assay Kit (containing XTT reagent and activation reagent)

-

All other materials as listed for the MTT assay.

Procedure:

-

Compound Preparation and Cell Seeding: Follow steps 1 and 2 from the MTT protocol.

-

Cell Treatment: Follow step 3 from the MTT protocol, ensuring to include the same set of controls.

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the activation reagent).

-

After the compound incubation period, add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 450-500 nm with a reference wavelength of >650 nm.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay.[6]

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

96-well opaque-walled plates (for luminescence measurements)

-

Luminometer

-

All other relevant materials as listed for the MTT assay.

Procedure:

-

Compound Preparation and Cell Seeding: Follow steps 1 and 2 from the MTT protocol, but use opaque-walled 96-well plates.

-

Cell Treatment: Follow step 3 from the MTT protocol.

-

CellTiter-Glo® Assay:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance/luminescence value of the medium blank from all other readings.

-

Compound Interference Check: Analyze the readings from the "Compound Control" wells. If there is a significant signal in the absence of cells, this indicates direct interaction of the compound with the assay reagents. This value should be subtracted from the corresponding treated cell wells.

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance/Luminescence of Treated Cells) / (Absorbance/Luminescence of Untreated Control)] x 100

-

-

Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

-

IC50 Determination: From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation:

| Compound Concentration (µM) | Mean Absorbance/Luminescence (Corrected) | Standard Deviation | Percent Viability (%) |

| 0 (Vehicle Control) | 100 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Potential Signaling Pathway Involvement

Pyrazole derivatives are known to interact with various signaling pathways that regulate cell proliferation, survival, and apoptosis.[13] A plausible mechanism of action for a cytotoxic pyrazole derivative could involve the inhibition of pro-survival signaling pathways such as the MAPK/ERK pathway.

Caption: A potential mechanism of action for the test compound.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| High background in "Compound Control" wells (MTT/XTT) | The compound has antioxidant properties and directly reduces the tetrazolium salt. | Subtract the background from treated wells. Prioritize using an ATP-based assay like CellTiter-Glo®. |

| Low signal in all wells | Insufficient cell number or low metabolic activity. | Optimize cell seeding density. Increase incubation time with the assay reagent. |

| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or pipetting errors. | Be meticulous with cell seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for reagent addition. |

| IC50 value is not reproducible | Inconsistent cell passage number or health, variability in compound dilutions. | Use cells within a consistent passage number range. Prepare fresh compound dilutions for each experiment. |

Conclusion

The assessment of cell viability is a critical first step in characterizing the biological activity of novel compounds like 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid. By understanding the principles of different viability assays and carefully designing experiments with appropriate controls, researchers can obtain reliable and meaningful data. The potential for pyrazolone derivatives to interfere with tetrazolium-based assays underscores the importance of validating assay results and, where possible, employing orthogonal methods like ATP measurement to confirm findings. The protocols and guidelines presented here provide a robust framework for investigating the effects of this and other novel pyrazole compounds on cell viability, paving the way for further mechanistic studies and drug development efforts.

References

-

National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Jovanović, M., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3149-3161. Available at: [Link]

-

ResearchGate. Cell viability assay of chemical compounds used in the experiments. Available at: [Link]

-

ResearchGate. Percentage of cell viability compared to concentrations of compounds 3a, 3i, and 3l against prostate PC-3 cells using MTT assay. Available at: [Link]

-

Sayed, G. H., et al. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 60(4), 663-672. Available at: [Link]

-

Crouch, S. P., et al. (2014). Viability assays for cells in culture. Journal of Visualized Experiments, (83), e50483. Available at: [Link]

-

Ghavami, S., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Frontiers in Oncology, 10, 134. Available at: [Link]

-

PubChem. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Available at: [Link]

-

MDPI. (2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 27(19), 6537. Available at: [Link]

-

Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(3), 336-346. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7862. Available at: [Link]

-

Taylor & Francis. Viability assays – Knowledge and References. Available at: [Link]

-

ResearchGate. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available at: [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

ResearchGate. Structures of biologically active pyrazolone derivatives. Available at: [Link]

-

PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. Available at: [Link]

-

Jovanović, M., et al. (2022). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. RSC Advances, 12(13), 7939-7952. Available at: [Link]

-

MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Available at: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available at: [Link]

Sources

- 1. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Viability Assays for Cells in Culture [jove.com]